molecular formula C12H18ClN B13846054 3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride

3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride

Cat. No.: B13846054
M. Wt: 211.73 g/mol
InChI Key: SIUDBQSBXUDTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug design . The compound’s structure includes a pyrrolidine ring substituted with a methyl group and a 4-methylphenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with a suitable amine and a ketone can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The final product is usually purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites and modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(4-methylphenyl)pyrrolidine Hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and 4-methylphenyl groups provides distinct steric and electronic properties that differentiate it from other pyrrolidine derivatives .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3-methyl-3-(4-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-10-3-5-11(6-4-10)12(2)7-8-13-9-12;/h3-6,13H,7-9H2,1-2H3;1H

InChI Key

SIUDBQSBXUDTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNC2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.